

An In-depth Technical Guide to the Thermochemical Properties of Copper(I) Bromide

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Compound of Interest

Compound Name: Copper(I) bromide

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This technical guide provides a comprehensive overview of the essential thermochemical properties of **Copper(I) bromide** (CuBr). The data and methodologies presented are curated for professionals in research and development who require precise and reliable information for modeling, synthesis, and characterization of materials and chemical processes involving CuBr.

Copper(I) bromide is a versatile compound utilized in various fields, including organic synthesis as a catalyst and in materials science for applications such as lasers and pyrotechnics.^{[1][2]} A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and theoretical modeling. This document summarizes key thermochemical data in structured tables, details the experimental protocols for their determination, and illustrates the interplay between these properties and methodologies.

Core Thermochemical Data of Copper(I) Bromide

The following tables summarize the fundamental thermochemical and physical properties of **Copper(I) bromide**. These values have been compiled from various sources to provide a comparative and comprehensive dataset.

Table 1: Standard Enthalpy, Gibbs Free Energy, and Entropy

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation (at 298.15 K)	$\Delta_f H^\circ$	-105.9	kJ/mol
Standard Molar Enthalpy of Formation (at 298.15 K)	$\Delta_f H^\circ$	-25.24 \pm 0.25	kcal/mol
Standard Molar Gibbs Free Energy of Formation (at 298.15 K)	$\Delta_f G^\circ$	-103.5	kJ/mol
Standard Molar Entropy (at 298.15 K)	S°	96.11	J/(mol·K)

Note: Discrepancies in enthalpy of formation values can arise from different experimental techniques and reference standards.

Table 2: Physical and Molar Properties

Property	Symbol	Value	Units
Molar Mass	M	143.45	g/mol
Melting Point	T_m	504 (777 K)	°C
Boiling Point	T_b	1345 (1618 K)	°C
Density	ρ	4.71	g/cm ³
Molar Heat Capacity at Constant Pressure (at 298.15 K)	C_p	51.5	J/(mol·K)
Heat of Vaporization	$\Delta_{\text{vap}} H$	79.8	kJ/mol

Table 3: Vapor Pressure Data

Temperature (°C)	Temperature (K)	Vapor Pressure (mm Hg)
572	845	1
570	843	1
714	987	10
946	1219	100

Experimental Protocols for Thermochemical Property Determination

The accurate determination of thermochemical data relies on precise and well-established experimental methodologies. The following sections detail the protocols for key measurements related to **Copper(I) bromide**.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of CuBr is commonly determined using solution calorimetry. This technique measures the heat change associated with dissolving a substance in a suitable solvent.

Methodology:

- **Calorimeter Setup:** An isoperibol solution calorimeter is typically used. This consists of a reaction vessel (Dewar) submerged in a constant-temperature water bath. A high-precision thermistor or thermometer is used to measure temperature changes within the Dewar.
- **Sample Preparation:** High-purity CuBr is synthesized, often by the reduction of a Cu(II) salt in the presence of bromide ions. For instance, reducing copper(II) bromide with a sulfite is a common method.^[2] The purity of the sample is critical and is verified using techniques like X-ray diffraction.
- **Solvent Selection:** A key aspect of the experiment is the choice of solvent. For CuBr, a hydrobromic acid solution containing an oxidizing agent (e.g., $\text{Fe}_2(\text{SO}_4)_3$) is used to ensure that the cuprous ion (Cu^+) is oxidized to the cupric ion (Cu^{2+}) upon dissolution.

- **Calorimetric Measurement:**
 - A precisely weighed amount of CuBr is sealed in a glass ampoule.
 - The ampoule is placed in the calorimeter containing the solvent.
 - Once thermal equilibrium is established, the ampoule is broken, and the CuBr dissolves.
 - The temperature change of the solution is meticulously recorded over time.
- **Data Analysis:** The heat of reaction is calculated from the temperature change, the mass of the solvent, and the heat capacity of the calorimeter system. The enthalpy of formation is then determined by constructing a thermochemical cycle (Hess's Law) that combines the measured heat of solution with the known standard enthalpies of formation of the other reactants and products in the cycle.

Knudsen Effusion Mass Spectrometry for Vapor Pressure

The vapor pressure of a solid material as a function of temperature can be determined using Knudsen Effusion Mass Spectrometry (KEMS). This method is particularly suited for materials with low volatility.

Methodology:

- **Knudsen Cell:** A small, thermally stable container, known as a Knudsen cell, with a very small orifice in its lid is used. The cell is typically made of a non-reactive material like graphite or a refractory metal.
- **Sample Loading:** A sample of solid CuBr is placed inside the Knudsen cell.
- **High Vacuum and Heating:** The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature. Inside the cell, the solid CuBr establishes an equilibrium with its vapor.
- **Effusion:** The gaseous molecules effuse through the small orifice into the vacuum chamber, forming a molecular beam. The rate of effusion is directly proportional to the vapor pressure

inside the cell.

- **Mass Spectrometry:** The effusing molecular beam is then analyzed by a mass spectrometer to identify the species present in the vapor phase (e.g., monomeric CuBr, dimeric (CuBr)₂, trimeric (CuBr)₃) and their relative intensities.
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss of the sample over time or from the ion intensities measured by the mass spectrometer, using the Hertz-Knudsen equation. By conducting measurements at various temperatures, the relationship between vapor pressure and temperature can be established, allowing for the calculation of the enthalpy of sublimation via the Clausius-Clapeyron equation.

Born-Haber Cycle

While not a direct experimental protocol, the Born-Haber cycle is a critical theoretical framework that connects several key thermochemical quantities. It allows for the calculation of a property that is difficult to measure directly, such as lattice energy, by using other experimentally determined values.

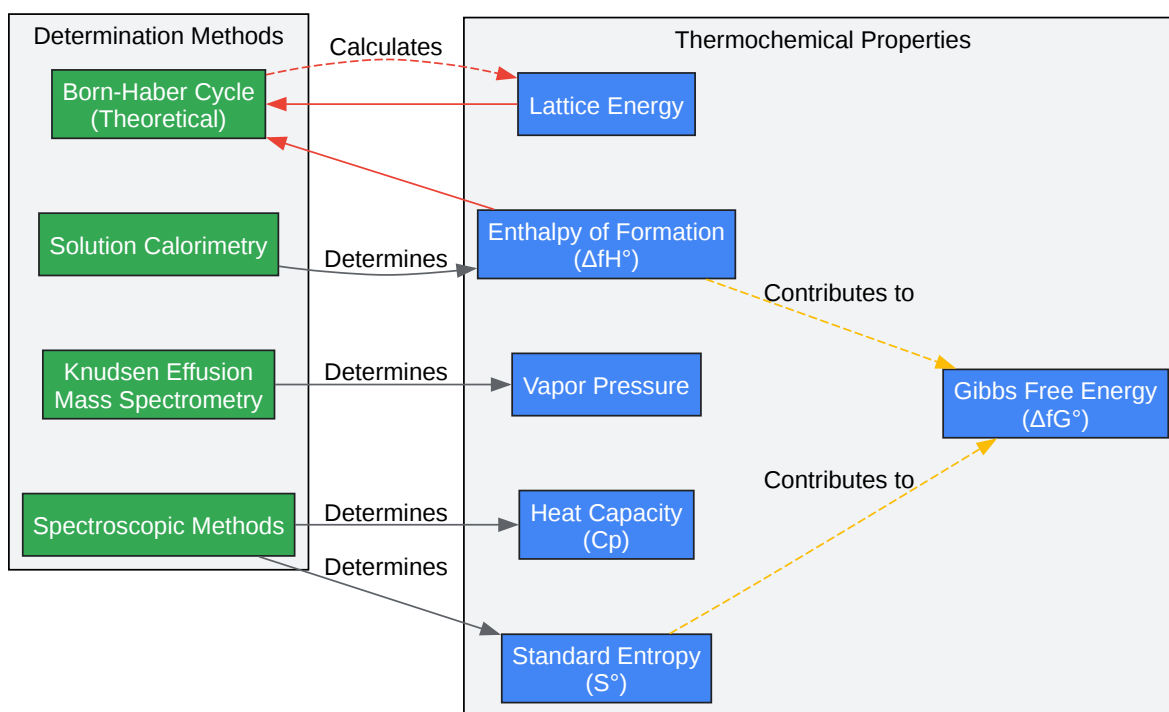
The cycle for CuBr would include the following steps:

- Enthalpy of formation of solid CuBr.
- Enthalpy of atomization (sublimation) of solid copper.
- First ionization energy of gaseous copper.
- Enthalpy of atomization (bond dissociation) of bromine.
- Electron affinity of gaseous bromine.
- Lattice energy of solid CuBr.

By applying Hess's Law, the sum of the enthalpy changes for all steps in the cycle must be zero, allowing for the calculation of the unknown value.

Visualization of Thermochemical Property Relationships

The following diagram illustrates the logical workflow and the relationship between the key thermochemical properties of **Copper(I) bromide** and the experimental or theoretical methods used for their determination.



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Thermochemical property determination workflow for CuBr.

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References

- 1. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 2. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
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